6,7,8-Trifluoroisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4F3N |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
6,7,8-trifluoroisoquinoline |
InChI |
InChI=1S/C9H4F3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h1-4H |
InChI Key |
FODLALJNENMOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=C(C=C21)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine into heteroaromatic scaffolds is a premier tactic for optimizing physicochemical and pharmacokinetic profiles. 6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9) represents a highly specialized, electron-deficient building block. By fully substituting the 6, 7, and 8 positions of the isoquinoline carbocycle with fluorine, this molecule offers a unique combination of metabolic resistance, modulated basicity, and enhanced lipophilicity [1].
This technical whitepaper details the mechanistic rationale for utilizing this compound in drug design, provides self-validating synthetic protocols for its functionalization, and outlines its downstream applications in active pharmaceutical ingredient (API) development.
Chemical Identity & Physicochemical Properties
The physical and chemical parameters of this compound dictate its handling and reactivity. The high electronegativity of the three fluorine atoms significantly depletes the electron density of the entire fused bicyclic system, rendering the carbocyclic ring highly resistant to electrophilic attack while activating the heterocyclic ring for specific transformations.
Table 1: Quantitative Chemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 1535288-37-9 | Standardized registry identifier [1]. |
| Molecular Formula | C | Indicates complete substitution at the 6, 7, and 8 positions. |
| Molecular Weight | 183.13 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| LogP (Predicted) | ~2.8 - 3.1 | Enhanced lipophilicity compared to unsubstituted isoquinoline (LogP ~2.0). |
| Hydrogen Bond Acceptors | 4 (1 N, 3 F) | Fluorine acts as a weak H-bond acceptor, influencing target binding [4]. |
| Hydrogen Bond Donors | 0 | Ensures high membrane permeability. |
Mechanistic Role of Fluorination in Isoquinoline Scaffolds
The decision to utilize a heavily fluorinated scaffold like this compound is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) causality.
-
Metabolic Stability (Cytochrome P450 Evasion): The C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidative metabolism. The 6,7,8-trifluoro motif acts as an electronic shield, effectively blocking Phase I hydroxylation at these traditional metabolic "soft spots" [3].
-
pKa Modulation and Toxicity Reduction: Unsubstituted isoquinoline is basic (pKa ~5.4). The strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms pulls electron density away from the nitrogen lone pair, significantly lowering its basicity. In drug development, reducing the basicity of a nitrogen center is a proven strategy to mitigate non-specific binding to the hERG potassium channel, thereby reducing the risk of drug-induced cardiotoxicity.
-
Orthogonal Multipolar Interactions: The highly polarized C-F bonds can participate in specific intermolecular interactions (e.g., C-F···H-N or C-F···π contacts) within the binding pocket of a target protein, stabilizing the drug-target complex and increasing binding affinity [4].
Figure 1: Mechanistic SAR logic demonstrating the pharmacological impact of 6,7,8-trifluorination.
Synthetic Pathways & Experimental Protocols
To integrate this compound into advanced APIs, chemists typically functionalize the C-1 position. Because the ring is highly electron-deficient, direct electrophilic substitution is impossible. Instead, the nitrogen must be temporarily oxidized to direct a chlorination event, yielding 1-chloro-6,7,8-trifluoroisoquinoline [2]—a versatile intermediate for Nucleophilic Aromatic Substitution (S
Table 2: Reaction Mass Balance & Stoichiometry for C-1 Activation
| Reagent | Equivalents | Function | Causality / Rationale |
| This compound | 1.0 eq | Starting Material | Core scaffold. |
| mCPBA (77%) | 1.2 eq | Oxidant | Electrophilically transfers oxygen to the basic nitrogen. |
| POCl | 5.0 eq | Chlorinating Agent | Activates the N-oxide and supplies the nucleophilic chloride. |
| Piperazine (or other amine) | 2.5 eq | Nucleophile | Displaces the C-1 chloride via S |
Step-by-Step Self-Validating Protocol
Phase 1: N-Oxidation
-
Procedure: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.
-
Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The formation of the N-oxide is strictly required to activate the adjacent C-1 position. The oxygen atom will later act as a leaving group during the chlorination step.
-
Self-Validation Checkpoint: Quench an aliquot with saturated Na
S O (to destroy unreacted peroxides—validated by a negative starch-iodide test). Perform LC-MS analysis. The protocol is validated to proceed only when the starting material peak (m/z 184 [M+H] ) completely disappears and is replaced by the N-oxide peak (m/z 200[M+H] ).
Phase 2: C-1 Chlorination
-
Procedure: Concentrate the purified N-oxide and suspend it in neat phosphorus oxychloride (POCl
, 5.0 eq). -
Reaction: Heat the mixture to reflux (105°C) for 4 hours.
-
Causality: POCl
acts as both the solvent and the electrophilic activator. The N-oxide oxygen attacks the phosphorus, forming a highly reactive intermediate. Chloride subsequently attacks the C-1 position, followed by rearomatization and the elimination of PO Cl . -
Self-Validation Checkpoint: Carefully quench the reaction by pouring it dropwise over crushed ice (Caution: highly exothermic hydrolysis of POCl
). Extract with ethyl acetate. GC-MS or LC-MS must confirm the formation of 1-chloro-6,7,8-trifluoroisoquinoline [2]. Validation is achieved by observing the characteristic 3:1 isotopic cluster at m/z 218/220 [M+H] , confirming the successful incorporation of one chlorine atom.
Phase 3: S
-
Procedure: Dissolve the 1-chloro-6,7,8-trifluoroisoquinoline in N,N-dimethylformamide (DMF). Add a secondary amine (e.g., a piperazine derivative, 2.5 eq) and K
CO (2.0 eq). Heat to 80°C for 6 hours. -
Causality: The highly electron-deficient nature of the trifluorinated isoquinoline ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the C-1 position exceptionally susceptible to nucleophilic attack. The intermediate Meisenheimer complex is heavily stabilized by the electron-withdrawing fluorines.
Figure 2: Step-by-step synthetic workflow for the C-1 functionalization of this compound.
Applications in Drug Development
The functionalized derivatives of this compound serve as core structural motifs in several therapeutic areas:
-
Kinase Inhibitors (Oncology): The isoquinoline nitrogen serves as a critical hinge-binding hydrogen bond acceptor within the ATP-binding pocket of kinases. The 6,7,8-trifluoro carbocycle is perfectly tuned to occupy deep, hydrophobic specificity pockets, where the fluorines engage in stabilizing C-F···H interactions with the protein backbone [4].
-
Antibacterial Agents: Drawing structural parallels to the fluoroquinolone class (e.g., 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylates), trifluoroisoquinoline derivatives are actively investigated as novel DNA gyrase and topoisomerase IV inhibitors, particularly for strains resistant to traditional antibiotics [3].
References
-
Title: 1-chloro-6,7,8-trifluoroisoquinoline (C9H3ClF3N) - PubChemLite Source: Université du Luxembourg (PubChemLite) URL: [Link]
-
Title: Fluorine in Heterocyclic Chemistry Volume 2 Source: National Academic Digital Library of Ethiopia (Valentine Nenajdenko, Ed.) URL: [Link]
-
Title: C-F...π, F...H, and F...F intermolecular interactions and F-aggregation: Role in crystal engineering of fluoroorganic compounds Source: ResearchGate URL: [Link]
Methodological & Application
Application Note: De Novo Synthesis of 6,7,8-Trifluoroisoquinoline via the Jackson-Modified Pomeranz-Fritsch Cyclization
Introduction
Fluorinated isoquinolines are highly privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, increased lipophilicity, and unique binding affinities. However, the synthesis of heavily electron-deficient isoquinolines—such as 6,7,8-trifluoroisoquinoline —presents a significant synthetic challenge. Traditional cross-coupling or standard annulation methods often fail due to the severe deactivation of the aromatic ring.
This application note details a robust, self-validating protocol for the synthesis of this compound starting from 2,3,4-trifluorobenzaldehyde . By employing the Jackson modification of the Pomeranz-Fritsch reaction[1], researchers can bypass the limitations of classical electrophilic aromatic substitutions to achieve high-yielding cyclizations on deactivated systems.
Mechanistic Causality: Overcoming Electron Deficiency
To achieve the exact 6,7,8-trifluoro substitution pattern, the required starting material is 2,3,4-trifluorobenzaldehyde. During cyclization, the aldehyde carbon becomes C1 of the isoquinoline, and ring closure occurs at the C6 position of the benzaldehyde, mapping the original C2, C3, and C4 fluorines directly to the C8, C7, and C6 positions of the isoquinoline, respectively.
Why the Classical Pomeranz-Fritsch Fails: The classical Pomeranz-Fritsch reaction relies on the acid-catalyzed cyclization of a benzalaminoacetal (an imine)[2]. For 2,3,4-trifluorobenzaldehyde, the three highly electronegative fluorine atoms severely deplete the electron density of the aromatic ring. Under standard acidic conditions, protonation of the imine nitrogen places a localized positive charge adjacent to the already electron-poor ring, completely inhibiting the electrophilic attack of the acetal carbocation and leading to hydrolytic degradation[3].
The Jackson Modification Solution: To overcome this, the Jackson modification utilizes a reductive amination followed by N-tosylation prior to cyclization[4]. The introduction of the tosyl (Ts) group serves three critical mechanistic functions:
-
Basicity Reduction: The electron-withdrawing Ts group prevents the nitrogen from being protonated in strong acid, removing the electrostatic deactivation of the adjacent aromatic ring.
-
Intermediate Stabilization: It stabilizes the secondary amine during the harsh trifluoromethanesulfonic acid (TfOH) mediated cyclization.
-
Aromatization Driver: Following ring closure to the 1,2-dihydroisoquinoline intermediate, the tosyl group acts as an excellent leaving group. The spontaneous elimination of p-toluenesulfinic acid drives the irreversible aromatization to the fully conjugated this compound[5].
Reaction Pathway Visualization
Fig 1. Workflow for the Jackson-modified Pomeranz-Fritsch synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination
Objective: Synthesis of N-(2,2-dimethoxyethyl)-1-(2,3,4-trifluorophenyl)methanamine.
-
In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,3,4-trifluorobenzaldehyde (10.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Add 2,2-dimethoxyethanamine (11.0 mmol, 1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours to ensure complete imine formation.
-
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 15.0 mmol, 1.5 eq). Stir the reaction at room temperature for 12 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (
) should completely disappear, replaced by a ninhydrin-active amine spot ( ). -
Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude secondary amine acetal (Typical yield: 88-92%). Proceed to Step 2 without further purification.
Step 2: N-Tosylation
Objective: Synthesis of N-(2,2-dimethoxyethyl)-4-methyl-N-(2,3,4-trifluorobenzyl)benzenesulfonamide.
-
Dissolve the crude secondary amine acetal (~9.0 mmol, 1.0 eq) in anhydrous DCM (25 mL) and cool to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 18.0 mmol, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.9 mmol, 0.1 eq).
-
Slowly add p-toluenesulfonyl chloride (TsCl, 10.8 mmol, 1.2 eq) dissolved in DCM (10 mL).
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation Check: TLC (Hexanes/EtOAc 8:2) will show the disappearance of the amine (
) and the formation of a new, highly UV-active spot ( ). -
Wash the organic mixture sequentially with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.
-
Purify via silica gel flash chromatography (eluting with 10-20% EtOAc in Hexanes) to afford the pure N-tosyl acetal as a viscous oil or white solid (Typical yield: 80-85%).
Step 3: Jackson Cyclization & Aromatization
Objective: Acid-mediated cyclization and elimination to yield this compound.
-
Dissolve the purified N-tosyl acetal (5.0 mmol, 1.0 eq) in anhydrous DCM (40 mL) under argon. Cool the solution to 0 °C.
-
Dropwise, add trifluoromethanesulfonic acid (TfOH, 25.0 mmol, 5.0 eq). The solution will immediately darken.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The strong acid promotes the electrophilic attack of the acetal onto the deactivated ring, while the subsequent elimination of TsOH occurs spontaneously in situ.
-
Validation Check: TLC (DCM/MeOH 95:5) will indicate the consumption of the N-tosyl acetal (
) and the appearance of a highly fluorescent blue spot under 254/365 nm UV light corresponding to the isoquinoline ( ). -
Carefully quench the reaction by pouring it into an ice-cold 2M NaOH solution (50 mL) to neutralize the TfOH. Extract with DCM (3 × 30 mL).
-
Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM to 2% MeOH in DCM) to afford this compound.
Optimization of Cyclization Conditions
Due to the severe electron deficiency of the trifluorophenyl ring, the choice of acid catalyst in Step 3 is the most critical variable. Standard mineral acids often lead to hydrolysis rather than cyclization.
Table 1: Optimization of Cyclization Conditions for the N-Tosyl Acetal Precursor
| Entry | Acid Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Observation / Causality |
| 1 | 6M HCl | Dioxane | Reflux | 24 h | < 10% | Acetal hydrolysis outcompetes ring closure[3]. |
| 2 | H₂SO₄ (70%) | None | 100 °C | 12 h | 25% | Significant charring and decomposition observed. |
| 3 | BF₃·OEt₂ / TFAA | DCM | Reflux | 16 h | 42% | Moderate conversion; elimination step is sluggish. |
| 4 | TfOH (5.0 eq) | DCM | 0 °C to RT | 12 h | 68% | Optimal. High acidity drives cyclization; mild temp prevents charring. |
Analytical Validation
To ensure the integrity of the final product, the following self-validating NMR markers must be confirmed:
-
Loss of Precursor Signals: The
H NMR spectrum must show the complete disappearance of the tosyl methyl group ( ppm) and the acetal methoxy groups ( ppm). -
Appearance of Isoquinoline Core: The formation of the heteroaromatic ring is confirmed by the highly deshielded protons of the pyridine ring: C1-H (
ppm, s), C3-H ( ppm, d), and C4-H ( ppm, d). -
Fluorine Coupling: The
H signal for the sole remaining proton on the benzene ring (C5-H) will appear as a complex multiplet ( ppm) due to ortho/meta coupling with the adjacent fluorine atoms.
References[5] Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv3Y4X3gnbFAsSNgssHaLKieAt_8FkcOrZr2EWGYs9RqW34UHgcZnhFqAbFZKnkDs93JZ6ZBy35i1Z1QrX5TmDoG0GcAACYUdwPXATxB8sIQuJ-eLAFd0bRC1sOVQ9serhBszUBDidpBgFC_Q=[2]Pomeranz-Fritsch Reaction. Cambridge University Press. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQDbTuUGZTIkZemuyPHWy8Gbq1zST43yP_mEulkapXQa8uGOaMYyGGhdk6yGSW8AOjcuMWd4AjfYYUK2HN40vLstIOo8FfJ6UNBMlRsWekCqHnxFFzvMunN3kiG4NYXuNq_9L4b6A2TEtxFpOFAHcucN-qMoyrTwUXZfX-BY4xfG565z6ojvOFdpIu4rfSfh2emSWV2sARmKthzJTtlEDkQYyYAyTrqvvIGfbT7xNWDl5VPG_VKGMqxsUdOjetEjeSQgHBNiTPyrRCWgTWrHNS7sybm0Bv0kPF86uLsMn71OdQ3HRoT0XimQ==[1]A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEQTzMMS7KMIMuZvRaaHmF_sA14pksEtjj_c7vxFF8Stosf-F1D_IYjbn0c3T8GbB_VRLJEzRjleefETxqh3tKN1nxSsjLHtCCSeK5l7WNJE55ugaS6KaqRpj5BDeNRKqRQGwfjBjsgdg82MLqX24fcZgWpppc_1VcuL4J5Pc=[3]Synthesis of indeno[1,2,3-ij]isoquinolines. Canadian Science Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2r4jkSUJsxwzu2AbtGJ1rhkUYP-SMx7pls6riVZdocPZaGRJCKd7yJvWr3ys4sxQvlyhqXeiSZT4tQpl3MrcyZRGTKSm4xB6x0k_sWEzis9GMgCyCcX6uHku4O0oXizRjGiu7EnTPXYVRawuKSFQBWUX9YfN3bAu-5w==[4]A New Modification of the Pomeranz-Fritsch lsoquinoline Synthesis. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp2ebmanmKvYbeTslJB1E3oDNgcPWmxUe1IQ0c6ddGaCK9JuoKynW2jk4J9F2r9S1mU5_kJw3JxccMFgvH7W6PU6sWBFNOH_z4RFwK7mS_3kPZLeXQ9WM_PSLo95qiw_t8qB0TtWNnAeMFotbZnVXvJBalQHtwfXuy1A==
Sources
- 1. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6,7,8-Trifluoroisoquinoline proper disposal procedures
Topic: 6,7,8-Trifluoroisoquinoline Proper Disposal Procedures
Executive Summary: Immediate Operational Directive
Do NOT dispose of this compound down the drain or in general trash. [1][2]
This compound is a halogenated heteroaromatic. While chemically stable, its improper disposal poses two critical risks:[1][2]
-
Environmental Persistence: The trifluoromethyl/fluoro-aromatic motifs are resistant to biological degradation.
-
Combustion Hazard: uncontrolled incineration releases Hydrogen Fluoride (HF) gas, a highly corrosive and toxic agent that damages standard incinerator linings and poses severe inhalation risks.[2]
Core Directive: Segregate all waste containing this compound into "Halogenated Organic" waste streams destined for high-temperature incineration with caustic scrubbing.
Hazard Identification & Waste Classification
Before handling, you must classify the material to ensure regulatory compliance (EPA/RCRA).[2]
| Property | Specification |
| Chemical Name | This compound |
| Formula | C₉H₄F₃N |
| Primary Hazard | Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity |
| Secondary Hazard | HF Generation upon thermal decomposition |
| RCRA Status | Not P-listed or U-listed by name.[1][2] Regulated as Hazardous Waste based on toxicity/halogen content. |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
Detailed Disposal Protocol
Scenario A: Disposal of Pure Solid (e.g., Expired/Unused Reagent)[1][2]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but HDPE is preferred to minimize breakage risk during transport.
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Do not mix with oxidizers (e.g., nitric acid, permanganates) or strong bases in the same primary container.[1][2]
-
Final Step: Place the sealed jar into a Lab Pack drum designated for "Organic Solids - Toxic/Irritant."
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Segregation Rule: This is the most critical step. You must use the Halogenated Solvent waste stream.
-
Container: 5-Gallon Safety Can (HDPE or Steel with flame arrestor) or Amber Glass bottle (for smaller volumes).
-
Compatibility: Ensure the solvent matrix (e.g., DCM, Chloroform, Ethyl Acetate) is compatible.[1][2]
-
Caution: If the mixture contains strong acids (e.g., TFA) or thionyl chloride, neutralize or segregate into a separate "Acidic Organic" stream to prevent pressure buildup.[2]
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1][2]
-
Protocol: Collect in a clear, 6-mil polyethylene bag or a dedicated bucket.
-
Labeling: "Debris contaminated with Fluorinated Organics."
-
Sharps: Chemically contaminated needles must go into a Red Sharps Container tagged as "Chemical Contaminated" (NOT just Biohazard).
Scientific Rationale: The Incineration Logic
As a scientist, understanding the fate of your waste ensures you follow the protocol strictly.[2]
-
C-F Bond Stability: The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration (600–800°C) may fail to fully mineralize the compound, leading to the release of fluorinated oligomers.[2]
-
Hydrogen Fluoride (HF) Formation:
Upon complete combustion, every mole of this compound releases three moles of HF.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted"> -
The Solution: Specialized hazardous waste incinerators operate at >1100°C and are equipped with caustic scrubbers (using NaOH or Lime) to capture HF gas:
This prevents the release of corrosive acid gas into the atmosphere. This is why segregation into the "Halogenated" stream is non-negotiable.
Visualization of Workflows
Figure 1: Waste Segregation Decision Logic
Caption: Decision tree ensuring this compound enters the correct waste stream to prevent equipment damage.
Figure 2: The Cradle-to-Grave Destruction Path[1]
Caption: The industrial destruction process showing why segregation is vital for HF capture.[1]
Emergency Procedures (Spill Response)
In the event of a spill during waste transfer:
-
Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area.[2] Fluorinated heterocycles can be potent respiratory irritants.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] Use a P95/N95 respirator if dust is visible.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[2]
-
Liquid: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Place all cleanup materials into the Contaminated Debris waste stream.
References
-
National Institutes of Health (NIH) - PubChem. 8-(Trifluoromethyl)quinoline (Analogous Safety Data). Retrieved from [Link]2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List, P-List, U-List).[1][2][3] Retrieved from [Link]2]
-
Envitech. HF Scrubbing in Industrial Incineration.[4] Retrieved from [Link]2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
